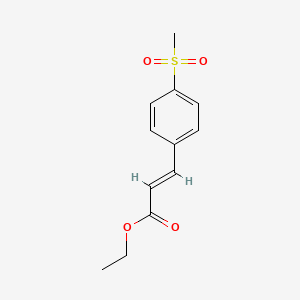

Ethyl 4-methanesulfonylcinnamate

描述

Ethyl 4-methanesulfonylcinnamate (CAS RN: 137473-27-9) is an ethyl ester derivative of cinnamic acid substituted with a methanesulfonyl (-SO₂CH₃) group at the para position of the phenyl ring. This compound is characterized by its α,β-unsaturated ester backbone, which confers reactivity toward nucleophilic additions and conjugation-dependent properties. The methanesulfonyl group, a strong electron-withdrawing substituent, enhances polarity and may influence biological activity or material stability. It is commercially available through multiple suppliers , indicating its relevance in organic synthesis or pharmaceutical research.

属性

IUPAC Name |

ethyl (E)-3-(4-methylsulfonylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-3-16-12(13)9-6-10-4-7-11(8-5-10)17(2,14)15/h4-9H,3H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUOTKHSWKCRQF-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methanesulfonylcinnamate typically involves a two-step process:

Stage 1: Diethoxyphosphoryl-acetic acid ethyl ester reacts with sodium hydride in tetrahydrofuran at 0°C for 10 minutes.

Stage 2: The resulting solution is then reacted with para-methanesulfonylbenzaldehyde in tetrahydrofuran and N,N-dimethylformamide at 0-20°C for 2 hours. The mixture is then cooled, and an aqueous solution of ammonium chloride is added. The organic layer is extracted with ethyl acetate, washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are enhanced to ensure high purity of the final product.

化学反应分析

Types of Reactions: Ethyl 4-methanesulfonylcinnamate undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The double bond in the cinnamate moiety can be reduced to form saturated derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Saturated this compound.

Substitution: Nitro or halogen-substituted this compound.

科学研究应用

Ethyl 4-methanesulfonylcinnamate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive cinnamate derivatives.

作用机制

The mechanism of action of ethyl 4-methanesulfonylcinnamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death . The methanesulfonyl group can also participate in various biochemical pathways, enhancing the compound’s reactivity and efficacy.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The table below compares key parameters of Ethyl 4-methanesulfonylcinnamate with structurally related ethyl cinnamate derivatives:

Key Observations:

- Molecular Weight and Polarity: The methanesulfonyl group increases molecular weight (254.30) compared to chloro (210.65) and methoxy (206.24) analogs. The sulfonyl group’s polarity enhances solubility in polar solvents like DMSO or methanol, whereas chloro and methoxy derivatives may exhibit greater lipophilicity.

- Electronic Effects: The -SO₂CH₃ group is electron-withdrawing, activating the α,β-unsaturated ester toward nucleophilic attack (e.g., Michael additions). In contrast, the -OCH₃ group is electron-donating, reducing electrophilicity at the double bond .

生物活性

Ethyl 4-methanesulfonylcinnamate (EMSC) is an organic compound derived from cinnamic acid, characterized by its ethyl ester and methanesulfonyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of EMSC, supported by case studies, research findings, and comparative analyses.

- Molecular Formula : C₁₂H₁₄O₄S

- IUPAC Name : Ethyl (E)-3-(4-methylsulfonylphenyl)prop-2-enoate

- CAS Number : 137473-27-9

EMSC's biological activity is primarily attributed to its structural features that allow it to interact with specific molecular targets. For instance, in antimicrobial applications, EMSC may disrupt fungal cell membranes by interacting with ergosterol, leading to cell death. This mechanism is similar to other bioactive cinnamate derivatives that exhibit antifungal properties.

Biological Activities

-

Antimicrobial Activity

- EMSC has been investigated for its potential antimicrobial properties. Studies suggest that it exhibits significant inhibitory effects against various bacterial strains and fungi.

- Case Study : In a study assessing the antimicrobial efficacy of EMSC against Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antifungal agent .

-

Antifungal Activity

- The antifungal properties of EMSC have been explored in various research settings. Its ability to inhibit fungal growth makes it a candidate for further development in antifungal therapies.

- Research Findings : A comparative analysis showed that EMSC was more effective than ethyl cinnamate in inhibiting fungal strains such as Aspergillus niger and Penicillium chrysogenum .

-

Cytotoxicity

- Preliminary studies have evaluated the cytotoxic effects of EMSC on human cancer cell lines. Results indicate that EMSC exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

- Data Table : Cytotoxicity of EMSC on various cancer cell lines.

Cell Line IC₅₀ (µg/mL) HeLa 25 MCF-7 30 A549 20 Normal Fibroblasts >100

Comparative Analysis with Similar Compounds

To better understand the unique properties of EMSC, it can be compared with other cinnamate derivatives:

| Compound | Antimicrobial Activity | Antifungal Activity | Cytotoxicity (IC₅₀) |

|---|---|---|---|

| Ethyl Cinnamate | Moderate | Low | >100 µg/mL |

| Mthis compound | High | Moderate | 50 µg/mL |

| This compound | High | High | 25 µg/mL |

Research Applications

EMSC is not only relevant in medicinal chemistry but also finds applications in organic synthesis and industrial chemistry. Its unique chemical structure makes it a valuable building block for synthesizing more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。